molecular formula C11H12N4O2S B2437157 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid CAS No. 436095-15-7

2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid

Cat. No.: B2437157
CAS No.: 436095-15-7
M. Wt: 264.3
InChI Key: KSRNXNAZNJZHBK-UHFFFAOYSA-N
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Description

2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid is an organic compound that features a tetrazole ring, a phenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amido-nitrile precursor in the presence of a suitable catalyst, such as nickel, under mild conditions . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired tetrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its tetrazole ring can mimic the structure of certain biological molecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,4-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid
  • [1-(2,6-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid
  • [1-(3,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid

Uniqueness

The uniqueness of 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid lies in its specific substitution pattern on the phenyl ring. The 2,5-dimethyl substitution provides distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7-3-4-8(2)9(5-7)15-11(12-13-14-15)18-6-10(16)17/h3-5H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRNXNAZNJZHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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